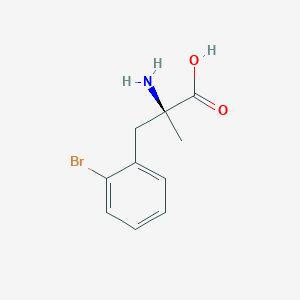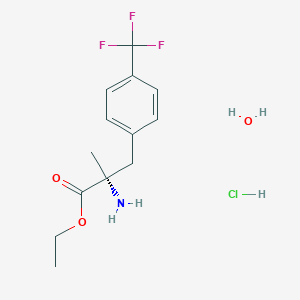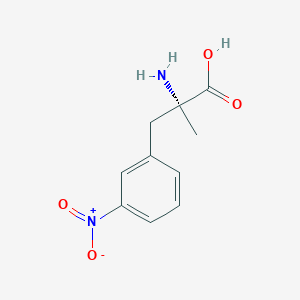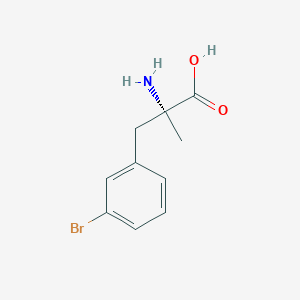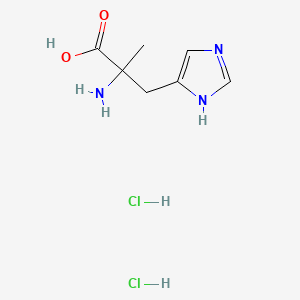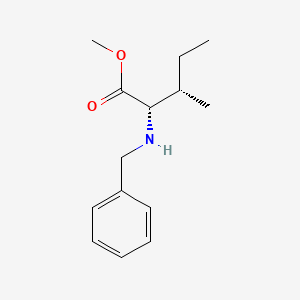
Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is a chemical compound that belongs to the family of amino acid derivatives. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Aplicaciones Científicas De Investigación
Directed Homogeneous Hydrogenation
This study presents a method for the directed homogeneous hydrogenation of methyl anti-3-hydroxy-2-methylpentanoate, showcasing the potential for chemical synthesis and modification of similar compounds. The research elaborates on the utilization of metal-catalyzed reactions and the assay methods for enantiomeric purity, which are critical for the development of pharmaceuticals and fine chemicals (Brown, Evans, & James, 2003).
Synthesis of Natural Product Derivatives
Another study describes the synthesis of derivatives for the synthesis of different natural products, illustrating the versatility of similar compounds in synthesizing complex molecules that could be crucial for drug development and the study of bioactive substances (Hamad & Schinzer, 2000).
Chemical Communication in Ants
Research on the chemical communication in ants identified specific compounds, such as 3-ethyl-4-methylpentanol, indicating the biological significance and potential applications of similar molecules in understanding and manipulating ecological interactions and behaviors (Castracani et al., 2008).
Synthesis of Stereochemically Complex Molecules
A study on the synthesis of stereochemically complex molecules, such as (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, exemplifies the advanced synthetic techniques that could be applicable to the synthesis and study of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate and its derivatives. These methods are pivotal for the production of pharmaceuticals and research chemicals with specific stereochemical configurations (Ling, 2011).
Propiedades
IUPAC Name |
methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWBRJIWLYMTF-AAEUAGOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

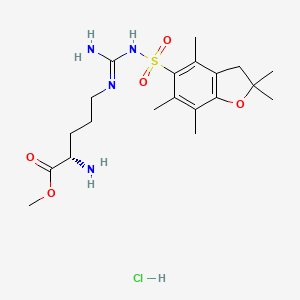
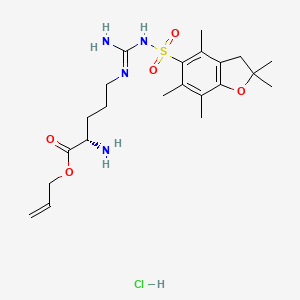
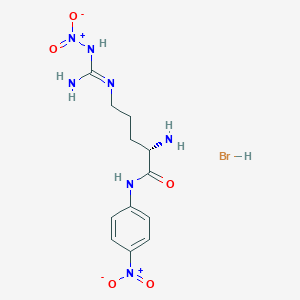
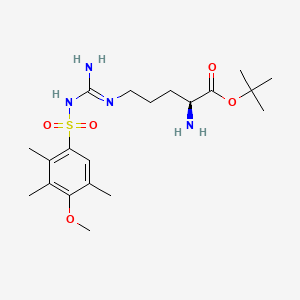
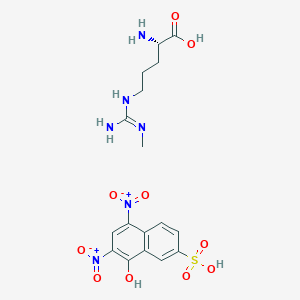
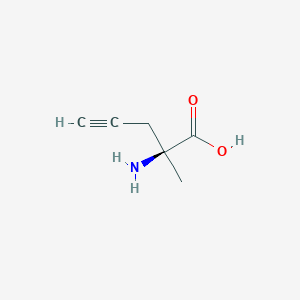

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
